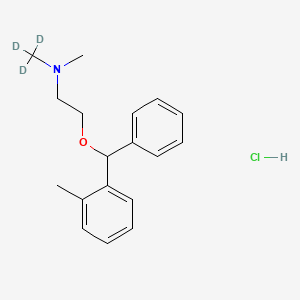

Orphenadrine-d3 hydrochloride

Description

Rationale for Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research

The primary rationale for deuterium labeling lies in its ability to alter the metabolic fate of a drug. nih.gov The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. scirp.org This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org

This targeted modification can lead to several advantageous outcomes in drug development:

Enhanced Safety Profile: Deuteration can reduce the formation of reactive or toxic metabolites, thereby improving the safety profile of a drug. nih.gov

Increased Therapeutic Efficacy: By maintaining therapeutic concentrations for longer periods, deuterated drugs can exhibit improved efficacy. nih.gov

The successful development and FDA approval of deuterated drugs like deutetrabenazine have paved the way for this strategy in pharmaceutical research. scirp.orgacs.orgbioscientia.demedium.com This "deuterium switch" approach has evolved from modifying existing drugs to incorporating deuterium into novel drug candidates from the outset. nih.gov

Significance of Stable Isotope Tracers in Drug Discovery and Development

Stable isotope tracers, including deuterium-labeled compounds, are indispensable tools in modern drug discovery and development. acs.orgnih.gov Their use, often in conjunction with sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides invaluable insights into a drug's journey through the body. acs.orgnih.govnih.govresearchgate.net

Key applications of stable isotope tracers include:

ADME Studies: These tracers are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. acs.orgnih.govnih.govacs.orgchemicalsknowledgehub.com By tracing the labeled compound, researchers can identify metabolites, elucidate metabolic pathways, and quantify the drug and its byproducts in various biological matrices. acs.orgnih.govnih.gov

Bioavailability Studies: Stable isotopes help determine the extent and rate at which a drug enters systemic circulation. nih.govresearchgate.net

Mechanism of Action and Toxicity Studies: They are crucial for investigating the mechanisms of drug action and potential toxicities, including the formation of reactive metabolites. acs.orgnih.govnih.gov

Internal Standards in Bioanalysis: Deuterated compounds are widely used as internal standards in quantitative bioanalytical methods due to their similar chemical properties to the analyte but distinct mass, which allows for accurate quantification. nih.govresearchgate.netacs.orgassumption.edu

The use of stable isotope tracers allows for a comprehensive understanding of a drug's disposition, which is a critical factor in its development and regulatory approval. nih.govresearchgate.net

Orphenadrine-d3 Hydrochloride as a Model Deuterated Analog for Mechanistic and Preclinical Research

Orphenadrine (B1219630), a centrally acting muscle relaxant, is known to be extensively metabolized in the body. drugs.comnih.gov Its metabolism involves the removal of methyl groups, a process known as N-demethylation. nih.gov this compound, where three hydrogen atoms on one of the methyl groups are replaced with deuterium, serves as an important tool in studying these metabolic pathways.

The primary application of this compound is as an internal standard in pharmacokinetic studies of orphenadrine. Its chemical behavior is nearly identical to the parent drug, but its increased mass allows for clear differentiation in mass spectrometry analysis. This ensures accurate and precise quantification of orphenadrine in biological samples like plasma and urine. nih.govresearchgate.net

Furthermore, by comparing the metabolism of orphenadrine with its deuterated analog, researchers can investigate the kinetic isotope effect on its biotransformation. This provides valuable information on the rate-limiting steps in its metabolic clearance and the enzymes involved. Such mechanistic studies are crucial for understanding potential drug-drug interactions and inter-individual variability in patient response.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClNO |

|---|---|

Molecular Weight |

308.9 g/mol |

IUPAC Name |

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C18H23NO.ClH/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;/h4-12,18H,13-14H2,1-3H3;1H/i2D3; |

InChI Key |

UQZKYYIKWZOKKD-MUTAZJQDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2C.Cl |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Characterization Methodologies for Orphenadrine D3 Hydrochloride

Structural Analysis of Orphenadrine-d3 Hydrochloride

Conformational Studies Using X-Ray Diffraction and Molecular Mechanics Modeling (e.g., comparative to non-deuterated analogs)

The three-dimensional structure of orphenadrine (B1219630) hydrochloride in the solid state has been determined through single-crystal X-ray diffraction analysis. nih.gov This technique is a cornerstone for revealing precise molecular geometry, bond lengths, bond angles, and intermolecular interactions within a crystalline lattice. mdpi.comthermofisher.com Studies on the non-deuterated analog, orphenadrine hydrochloride, provide critical insights into the compound's conformational preferences, which are expected to be nearly identical for its deuterated counterpart as isotopic substitution with deuterium (B1214612) typically has a negligible effect on the molecular structure.

Research has shown that orphenadrine hydrochloride crystallizes in the monoclinic P2(1)/n space group. nih.gov At a low temperature of 92 K, the unit cell parameters were determined as detailed in the table below. nih.gov The collection of this data was challenging due to the poor crystalline quality and small size of the needle-shaped crystals. nih.gov

A molecular mechanics model, utilizing the crystallographically determined structure as its starting point, was also calculated. The resulting model confirmed that the lowest energy conformation calculated by molecular mechanics is the same as the one observed in the crystal structure determined by X-ray diffraction. nih.gov

Conformational analysis reveals that both orphenadrine hydrochloride and the structurally related diphenhydramine (B27) hydrochloride exhibit a synclinal N-C-C-O torsion angle and an antiperiplanar NC-C-O-CAr2 torsion angle. However, a key difference lies in the arrangement of the aromatic rings. Orphenadrine hydrochloride adopts a helical arrangement for the Ar2CH group, whereas the phenyl rings in diphenhydramine hydrochloride are found in a non-helical, "open-book" configuration. nih.gov

Interactive Table 1: Crystallographic Data for Orphenadrine Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a | 6.923 (4) Å |

| b | 7.508 (5) Å |

| c | 33.22 (3) Å |

| V | 1720 (3) ų |

| Z | 4 |

| Temperature | 92 K |

Source: J Pharm Sci. 1992 Sep;81(9):858-62. nih.gov

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation and confirmation of the structure of this compound, along with its purity and isotopic incorporation, rely on a suite of advanced spectroscopic techniques. Commercial suppliers of this stable isotope-labeled standard typically provide a comprehensive Certificate of Analysis that includes data from several of these methods. bdg.co.nz

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular scaffold. For this compound, ¹H NMR is particularly crucial for verifying the absence of protons at the deuterated positions. The integration values of the remaining proton signals confirm the structure of the rest of the molecule. Deuterium NMR (²H NMR) can also be used to directly observe the deuterium signal and confirm the site of isotopic labeling.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the chemical purity of the compound. bdg.co.nz A validated HPLC method separates the main compound from any potential impurities, with purity levels for reference standards typically exceeding 98%. bdg.co.nz An enantioselective HPLC method coupled with mass spectrometry has also been developed to separate the enantiomers of orphenadrine, demonstrating the technique's utility in chiral analysis. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and, therefore, the successful incorporation of the deuterium isotopes. The molecular weight of this compound is 308.86 g/mol , which is higher than its non-deuterated analog due to the three deuterium atoms. bdg.co.nz High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecule. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for quantitative analysis. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS): While standard MS confirms the mass increase from deuteration, IRMS is a specialized technique used to determine the precise isotopic composition of elements within a compound. naturesfingerprint.com This method can measure the ratios of heavy-to-light isotopes (e.g., D/H, ¹³C/¹²C, ¹⁵N/¹⁴N) with very high precision, providing a definitive characterization of the isotopic labeling. naturesfingerprint.com

Interactive Table 2: Spectroscopic Data for Orphenadrine Characterization

| Technique | Application | Key Finding / Monitored Value |

| HPLC-MS/MS | Enantioselective pharmacokinetic study | Monitors the mass transition m/z 270.0 → 181.1 for orphenadrine enantiomers. researchgate.net |

| Mass Spectrometry | Isotopic Label Confirmation | Molecular Formula: C18H20D3NO·HCl. bdg.co.nz |

| Mass Spectrometry | Molecular Weight Determination | Molecular Weight: 308.86 g/mol . bdg.co.nz |

| NMR & HPLC | Identity and Purity Verification | Included in Certificate of Analysis to confirm structure and >98% purity. bdg.co.nz |

Deuterium Isotope Effects in Biotransformation Research

Fundamental Principles of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. This effect is particularly pronounced when hydrogen (¹H) is substituted with deuterium (B1214612) (²H or D) due to the significant mass difference. The study of KIEs provides valuable insights into reaction mechanisms, particularly the rate-determining steps.

Primary Deuterium Kinetic Isotope Effects

A primary deuterium kinetic isotope effect is observed when the bond to the isotopically labeled hydrogen atom is broken or formed in the rate-limiting step of a reaction. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound. This effect, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1 and can be substantial, often ranging from 2 to 10. For many enzymatic reactions, including those catalyzed by cytochrome P450, the cleavage of a C-H bond is a critical step in the metabolic process.

Secondary Deuterium Kinetic Isotope Effects

Secondary deuterium kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. Secondary KIEs are further classified based on the position of the isotope relative to the reaction center. They can provide information about changes in hybridization or the steric environment of the transition state.

Impact of Deuteration on Enzyme-Catalyzed Biotransformations

The introduction of deuterium into a drug molecule can significantly impact its metabolism by altering the kinetics of enzyme-catalyzed reactions. This is particularly relevant for drugs like orphenadrine (B1219630), which undergo extensive metabolism.

Cytochrome P450-Mediated Oxidation Mechanisms and C-H Bond Cleavage

Orphenadrine is primarily metabolized in the liver through N-demethylation, a reaction catalyzed by a variety of cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2D6, and CYP3A4. nih.gov The mechanism of CYP-mediated N-demethylation is believed to involve the initial abstraction of a hydrogen atom from the N-methyl group by a highly reactive oxygen species within the enzyme's active site. This C-H bond cleavage is often the rate-limiting step in the metabolic pathway.

In the case of Orphenadrine-d3 hydrochloride, where the three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, a primary kinetic isotope effect is anticipated. The stronger C-D bonds would be more resistant to cleavage by the CYP enzyme, potentially leading to a slower rate of N-demethylation.

Influence on Reaction Rates and Rate-Limiting Steps

It is also possible that deuteration could lead to "metabolic switching," where the blockage of a primary metabolic pathway (N-demethylation) diverts the metabolism towards alternative, previously minor pathways. However, without specific experimental data on the metabolism of this compound, the extent of any kinetic isotope effect and the potential for metabolic switching remain theoretical.

Table 1: Cytochrome P450 Isozymes Involved in Orphenadrine Metabolism

| Cytochrome P450 Isozyme | Role in Orphenadrine Metabolism |

| CYP2B6 | Major contributor to N-demethylation |

| CYP2D6 | Significant role in metabolism |

| CYP2C9 | Involved in metabolic pathways |

| CYP1A2 | Contributes to biotransformation |

| CYP2A6 | Contributes to biotransformation |

| CYP3A4 | Involved in metabolic pathways |

| CYP2C19 | Involved in metabolic pathways |

This table is based on in vitro studies of orphenadrine metabolism. nih.gov

Table 2: Theoretical Impact of Deuteration on Orphenadrine Metabolism

| Parameter | Orphenadrine Hydrochloride | This compound (Predicted) |

| Primary Metabolic Pathway | N-demethylation | N-demethylation |

| Rate-Limiting Step | C-H bond cleavage of N-methyl group | C-D bond cleavage of N-trideuteromethyl group |

| Rate of N-demethylation | Normal | Slower due to primary kinetic isotope effect |

| Metabolic Clearance | Normal | Potentially reduced |

| Plasma Half-life | Normal | Potentially prolonged |

This table presents a theoretical comparison based on the principles of kinetic isotope effects. Experimental data is required for confirmation.

Methodologies for Isotope Effect Determination in Biological Systems

The determination of kinetic isotope effects in biological systems, such as in vitro liver microsome preparations or in vivo animal models, requires precise and sensitive analytical methodologies to measure the rates of reaction for both the deuterated and non-deuterated compounds.

Experimental Approaches: There are two primary experimental designs for measuring KIEs in drug metabolism studies:

Non-Competitive Method: In this approach, the deuterated and non-deuterated substrates are incubated in separate experiments under identical conditions. The rates of substrate depletion or metabolite formation are measured independently for each isotopologue. The KIE is then calculated as the ratio of the rates (e.g., Vmax or intrinsic clearance). This method is subject to potential errors arising from slight variations between experiments. nih.gov

Competitive Method: This method involves incubating a mixture (often 1:1) of the deuterated and non-deuterated compounds in a single biological system. The relative amounts of the two substrates and their corresponding metabolites are monitored over time. This approach is generally more accurate because it minimizes inter-experimental variability, as both substrates are competing for the same enzyme active site under identical conditions. nih.gov

Analytical Techniques: The quantification of isotopologues and their metabolites is predominantly achieved using mass spectrometry (MS) coupled with a chromatographic separation technique like liquid chromatography (LC) or gas chromatography (GC).

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and powerful technique for KIE studies. LC separates the parent drug from its metabolites, and the tandem mass spectrometer can differentiate and quantify the deuterated and non-deuterated versions of each molecule based on their mass-to-charge (m/z) ratio.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is also used, particularly for volatile or derivatized compounds. It provides excellent separation and sensitive detection, allowing for the clear distinction between isotopologues. libretexts.org

Data Analysis and Interpretation: The data from these analyses are used to calculate the KIE on relevant pharmacokinetic parameters, such as intrinsic clearance (CLint), which reflects the metabolic activity of the enzyme. The intrinsic KIE is calculated as the ratio of the CLint for the non-deuterated compound to that of the deuterated compound.

A significant primary KIE (typically >2) indicates that C-H bond cleavage at the site of deuteration is a rate-limiting or partially rate-limiting step in the metabolic reaction. nih.gov The absence of a significant KIE (a value near 1) suggests that C-H bond cleavage is not involved in the rate-determining step. nih.gov These studies can also reveal "metabolic switching," where the blockage of one metabolic pathway by deuteration diverts the drug's metabolism to alternative pathways. nih.govnih.govosti.gov

The following table illustrates hypothetical data from an in vitro study using human liver microsomes to determine the KIE for a deuterated drug, demonstrating how different cytochrome P450 (CYP) enzymes can be affected differently by deuteration.

| Enzyme System | Compound | Intrinsic Clearance (CLint) (μL/min/mg protein) | Calculated KIE (kH/kD) | Interpretation |

|---|---|---|---|---|

| CYP3A4 | Drug-H (Non-deuterated) | 150 | 4.29 | Significant KIE suggests C-H bond cleavage is rate-limiting for CYP3A4-mediated metabolism. |

| Drug-D (Deuterated) | 35 | |||

| CYP2D6 | Drug-H (Non-deuterated) | 88 | 1.10 | No significant KIE suggests C-H bond cleavage is not rate-limiting for this pathway. |

| Drug-D (Deuterated) | 80 | |||

| CYP2C19 | Drug-H (Non-deuterated) | 45 | 3.75 | Significant KIE indicates C-H bond cleavage is a key step in metabolism by CYP2C19. |

| Drug-D (Deuterated) | 12 |

Metabolic Pathways and Enzyme Kinetics Studies of Orphenadrine D3 Hydrochloride

Identification of Orphenadrine-d3 Hydrochloride Metabolites

The biotransformation of this compound is expected to mirror that of its non-deuterated counterpart, primarily through N-dealkylation, yielding key metabolites. The use of deuteration, however, significantly aids in the precise identification of these metabolic products.

Targeted Metabolite Identification Using Mass Spectrometry

The primary metabolic pathway of orphenadrine (B1219630) involves sequential N-demethylation. The initial step leads to the formation of N-demethylorphenadrine, which is also known as tofenacin. wikipedia.orgncats.io Further demethylation results in the formation of N,N-didemethylorphenadrine. chemicalbook.com

In the context of this compound, where the deuterium (B1214612) atoms are located on one of the N-methyl groups, mass spectrometry becomes an exceptionally powerful tool for targeted metabolite identification. The molecular weight of the parent compound is increased by three mass units due to the three deuterium atoms. nih.gov Consequently, its metabolites will also exhibit a characteristic mass shift compared to the metabolites of the non-deuterated orphenadrine.

For instance, the N-demethylation of this compound can result in two different N-demethylated metabolites: one that retains the deuterated methyl group and one that has lost it. This provides a clear marker for tracking the metabolic process.

Role of Deuteration in Facilitating Metabolite Elucidation (e.g., "twin ions")

The use of stable isotope-labeled compounds like this compound is a well-established strategy in drug metabolism studies to simplify the detection and identification of metabolites in complex biological matrices. When a mixture containing a 1:1 ratio of the deuterated drug and its non-deuterated analog is administered and analyzed by mass spectrometry, the drug and its metabolites appear as distinctive "twin ions" or doublet peaks. These pairs of ions are separated by a mass difference equal to the number of deuterium atoms incorporated (in this case, three mass units).

This "twin ion" signature makes it significantly easier to distinguish drug-related material from endogenous components in the sample. By scanning for these characteristic doublets, researchers can rapidly and confidently identify the full spectrum of metabolites, even those present at very low concentrations. This approach minimizes the risk of overlooking metabolites and provides a clear picture of the metabolic pathways.

In Vitro Metabolic Stability and Enzyme Kinetics Investigations

Microsomal Stability Studies (e.g., hepatic microsomes)

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, making them a standard model for in vitro metabolism studies. Studies with orphenadrine have shown that it is metabolized in liver microsomes. nih.govnih.gov The stability of a compound in this system is typically measured by its half-life (t½) and intrinsic clearance (CLint).

While specific metabolic stability data for this compound is not published, it is anticipated that its N-demethylation, a primary metabolic route, would be slowed due to the deuterium labeling on the methyl group. This would likely result in a longer half-life and lower intrinsic clearance compared to the non-deuterated orphenadrine in hepatic microsomal incubations.

Recombinant Enzyme Studies for Isozyme Specificity (e.g., P450 isozymes involved in orphenadrine metabolism)

To identify the specific CYP isozymes responsible for a drug's metabolism, recombinant enzymes, which are individual human CYP enzymes expressed in a cellular system, are utilized. Research has demonstrated that orphenadrine interacts with and is metabolized by several CYP isozymes.

Notably, orphenadrine has been shown to be an inhibitor of multiple P450 enzymes. nih.gov Studies have indicated the involvement of CYP2C11 and a CYP3A isozyme in the formation of a metabolite complex with orphenadrine in rat microsomes. nih.gov Further investigations with human liver microsomes have revealed that orphenadrine strongly inhibits the activities of CYP2B6 and CYP2D6. medchemexpress.com It also partially decreases the marker activities of CYP1A2, CYP2A6, CYP3A4, and CYP2C19. medchemexpress.com

For this compound, it is expected that the same panel of CYP isozymes would be involved in its metabolism. However, the kinetic parameters of these interactions may be altered by the deuteration.

Quantitative Analysis of Metabolic Rate Changes and Inhibition Kinetics

Quantitative analysis of enzyme kinetics provides crucial data on the interaction between a drug and metabolizing enzymes, including inhibition constants (Ki) and IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Studies on orphenadrine have provided specific inhibition data for various CYP isozymes. In phenobarbital-induced rat hepatic microsomes, orphenadrine was found to be a potent mixed-type inhibitor of P-450 PB-B/D-associated pentoxyresorufin (B137128) O-depentylation with a Ki of 3.8 μM. nih.gov Preincubation with NADPH significantly lowered this to 0.13 μM. nih.gov For androstenedione (B190577) 16β-hydroxylase activity, the IC50 was determined to be 90 μM, which decreased to as low as 0.06 μM after preincubation. nih.gov

The following table summarizes the inhibitory effects of orphenadrine on various human cytochrome P450 isozymes based on available research. It is important to note that this data is for the non-deuterated orphenadrine. The deuteration in this compound could lead to different quantitative values due to the kinetic isotope effect.

Table 1: Inhibition of Human Cytochrome P450 Isozymes by Orphenadrine

| CYP Isozyme | Substrate/Marker Activity | Inhibition | IC50 (µM) | Ki (µM) | Study Type |

| CYP2B6 | S-mephenytoin N-demethylation | Strong | - | - | Human Liver Microsomes |

| CYP2D6 | Dextromethorphan O-demethylation | Strong | - | - | Human Liver Microsomes |

| CYP1A2 | Caffeine N3-demethylation | Partial | - | - | Human Liver Microsomes |

| CYP2A6 | Coumarin 7-hydroxylation | Partial | - | - | Human Liver Microsomes |

| CYP3A4 | Testosterone 6β-hydroxylation | Partial | - | - | Human Liver Microsomes |

| CYP2C19 | S-mephenytoin 4'-hydroxylation | Partial | - | - | Human Liver Microsomes |

| P-450 PB-B/D | Pentoxyresorufin O-depentylation | Potent Mixed-Type | - | 3.8 (0.13 with preincubation) | Rat Hepatic Microsomes |

| P-450 PB-B/D | Androstenedione 16β-hydroxylation | Selective | 90 (down to 0.06 with preincubation) | - | Rat Hepatic Microsomes |

Data presented is for the non-deuterated form of orphenadrine.

In Vivo Metabolic Fate in Animal Models

Understanding the in vivo metabolic fate of this compound is crucial for predicting its behavior in biological systems. Animal models, primarily rats, serve as a fundamental tool for these investigations.

Tracing Excretion Pathways (e.g., urine, feces)

Studies on the non-deuterated form of orphenadrine have established that the primary routes of elimination are through urine and feces. nih.gov Following oral administration in rats, the compound and its metabolites are extensively distributed and subsequently excreted. It is anticipated that this compound would follow similar excretion pathways. The principal metabolites, N-demethylorphenadrine (nororphenadrine) and N,N-didemethylorphenadrine (dinororphenadrine), along with the parent compound, are expected to be the main constituents found in both urine and feces. Quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be essential to determine the precise percentages of the administered dose excreted via each route for the deuterated compound. nih.govmdpi.com

Table 1: Anticipated Excretion Profile of this compound in Rats

| Excretion Route | Anticipated Components | Analytical Method |

| Urine | Orphenadrine-d3, N-demethylorphenadrine-d3, N,N-didemethylorphenadrine, Conjugated metabolites | LC-MS/MS |

| Feces | Unchanged Orphenadrine-d3, Metabolites | LC-MS/MS |

Comparative Metabolic Profiling with Non-deuterated Orphenadrine

The metabolic profile of this compound is expected to differ quantitatively, though not necessarily qualitatively, from that of non-deuterated orphenadrine. The primary metabolic pathway for orphenadrine is N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. nih.gov

In the case of this compound, the deuteration of one of the N-methyl groups is expected to slow down the rate of N-demethylation at that specific site. This would likely result in a lower formation of N-demethylorphenadrine-d3 compared to the formation of N-demethylorphenadrine from the non-deuterated compound under identical conditions. Consequently, a higher proportion of the parent drug, this compound, may remain in circulation for a longer period.

Table 2: Hypothetical Comparative Plasma Concentrations of Orphenadrine and its Metabolites

| Compound | Expected Relative Peak Plasma Concentration (Cmax) | Expected Relative Area Under the Curve (AUC) |

| Non-deuterated Orphenadrine | ||

| Orphenadrine | Lower | Lower |

| N-demethylorphenadrine | Higher | Higher |

| This compound | ||

| Orphenadrine-d3 | Higher | Higher |

| N-demethylorphenadrine-d3 | Lower | Lower |

Deuterium Position-Specific Metabolic Shunting

The selective deuteration of one N-methyl group in this compound introduces the possibility of "metabolic shunting." iaea.orgjuniperpublishers.comosti.gov With the primary pathway of N-demethylation at the deuterated site being partially inhibited due to the kinetic isotope effect, the metabolic machinery of the liver may redirect the metabolism towards alternative, non-deuterated sites.

This means that while the formation of N-demethylorphenadrine-d3 is reduced, the N-demethylation of the non-deuterated methyl group might proceed at a normal or even increased rate. Furthermore, other metabolic pathways, such as aromatic hydroxylation of the phenyl rings, which are minor pathways for non-deuterated orphenadrine, could become more prominent for the deuterated version. nih.govresearchgate.net This shift in metabolic preference is a direct consequence of the strategically placed deuterium atoms. The extent of this metabolic shunting would need to be quantified through detailed metabolite identification and quantification studies in animal models.

Table 3: Potential Metabolic Shunting Pathways for this compound

| Metabolic Pathway | Expected Impact of Deuteration | Potential Consequence |

| N-demethylation (at deuterated methyl group) | Decreased Rate | Reduced formation of N-demethylorphenadrine-d3 |

| N-demethylation (at non-deuterated methyl group) | Unchanged or Increased Rate | Maintained or increased formation of N-demethylorphenadrine |

| Aromatic Hydroxylation | Potentially Increased | Higher levels of hydroxylated metabolites |

Pharmacokinetic Investigations of Orphenadrine D3 Hydrochloride in Preclinical Models

Comparative Pharmacokinetic Analysis (Deuterated vs. Non-deuterated Orphenadrine)

The primary rationale for developing a deuterated compound like Orphenadrine-d3 hydrochloride is to enhance its metabolic stability. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since the cleavage of C-H bonds is a common and often rate-limiting step in Phase 1 metabolic processes, the stronger C-D bond can slow this process down considerably. nih.gov This phenomenon, known as the kinetic isotope effect, is expected to result in significant alterations to the pharmacokinetic profile of orphenadrine (B1219630).

In preclinical animal models, deuteration is anticipated to decrease the metabolic clearance of orphenadrine, thereby increasing its systemic exposure. Orphenadrine is known to undergo N-demethylation, and placing the deuterium atoms on the N-methyl group (to create the "d3" variant) is a strategy aimed at retarding this specific metabolic pathway. dovepress.com

Table 1: Illustrative Comparison of In Vivo Pharmacokinetic Parameters in Rats (Oral Administration) This table is based on findings for d3-enzalutamide versus enzalutamide (B1683756) and serves to illustrate the expected effects of deuteration on orphenadrine.

| Parameter | Expected Profile: Orphenadrine Hydrochloride | Expected Profile: this compound | Anticipated Change | Reference for Principle |

|---|---|---|---|---|

| Cmax (Maximum Plasma Concentration) | Baseline | ↑ Higher | Increased exposure before elimination | dovepress.com |

| AUC (Total Systemic Exposure) | Baseline | ↑ Significantly Higher | Reduced metabolic clearance | dovepress.com |

| CL/F (Apparent Oral Clearance) | Baseline | ↓ Lower | Slower rate of metabolism | dovepress.comresearchgate.net |

A direct consequence of reduced clearance is a prolongation of the elimination half-life (t½) and mean residence time (MRT) of the drug in the body. nih.gov By slowing the metabolic breakdown of the molecule, deuteration allows the compound to circulate for a longer period before being eliminated. nih.gov For this compound, this would translate to a longer half-life in animal models compared to its non-deuterated counterpart.

This effect has been demonstrated with other drugs. The first FDA-approved deuterated drug, deutetrabenazine, was developed specifically because its extended half-life offered a more stable pharmacokinetic profile compared to tetrabenazine. nih.gov Preclinical studies for other compounds have shown that even a modest kinetic isotope effect can lead to a significant increase in half-life and exposure, which is a primary goal of the deuteration strategy. dovepress.com

Absorption and Distribution Studies in Preclinical Systems

The absorption and distribution profile of a drug determines its concentration at various sites in the body, including its target site of action. While deuteration primarily affects metabolism, it is not expected to significantly alter the fundamental physicochemical properties that govern absorption and distribution.

Following absorption, a drug distributes to various organs and tissues. The distribution pattern is influenced by blood flow, tissue binding, and plasma protein binding. nih.gov Specific organ distribution data for this compound is not available in the reviewed literature. However, the distribution pattern is expected to be largely similar to that of non-deuterated orphenadrine. Any observed differences in organ-specific concentrations would likely be a secondary effect of the altered metabolism. For example, a decrease in hepatic clearance could lead to higher sustained plasma concentrations, which in turn could alter the total amount of drug distributing to other tissues over time.

Considerations for Species-Specific Differences in Pharmacokinetic Outcomes

Extrapolating pharmacokinetic data from animal models requires careful consideration of interspecies differences. nih.govnih.gov The absorption, distribution, metabolism, and elimination of a drug can vary significantly between species such as rats, dogs, and non-human primates. rroij.comresearchgate.net These variations are a major challenge in preclinical development. nih.gov

Key factors contributing to these differences include:

Metabolic Pathways: The activity and expression levels of metabolic enzymes, such as cytochrome P450 isoenzymes, can differ greatly between species. rroij.com Since the primary advantage of this compound is its altered metabolism, its pharmacokinetic profile could vary substantially between a species with high metabolic activity for orphenadrine and one with lower activity.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can vary among species, affecting the fraction of free, active drug available for distribution and elimination. nih.govresearchgate.net

Physiological Differences: Anatomical and physiological differences in the gastrointestinal tract, hepatic blood flow, and renal function can lead to species-specific profiles of absorption and elimination. nih.govnih.gov

Therefore, comprehensive preclinical evaluation of this compound would necessitate pharmacokinetic studies in multiple animal species to understand how these differences might impact its disposition and to better predict its behavior in subsequent clinical studies. rroij.comresearchgate.net

Advanced Analytical Methodologies for Deuterated Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of deuterated compounds in complex biological matrices. Its high sensitivity and selectivity make it indispensable for quantitative bioanalysis and metabolite profiling. fiveable.me

In quantitative bioanalysis, the primary application of Orphenadrine-d3 hydrochloride is to serve as an ideal internal standard (IS) for the accurate measurement of its non-deuterated counterpart, orphenadrine (B1219630). medchemexpress.com This technique, known as stable isotope dilution analysis, is considered the gold standard in quantitative mass spectrometry. nih.gov The principle relies on the fact that a deuterated standard is chemically identical to the analyte and thus exhibits nearly the same behavior during sample preparation (e.g., extraction), chromatographic separation, and ionization. chromforum.org However, it is distinguishable by the mass spectrometer due to its higher mass.

By adding a known amount of this compound to a biological sample, any variations or losses during the analytical process will affect both the analyte and the internal standard equally. The ratio of the analyte's mass spectrometer signal to the internal standard's signal is then used for quantification. This approach effectively corrects for matrix effects and variations in instrument response, leading to high precision and accuracy. nih.gov LC-MS/MS methods developed for orphenadrine achieve low limits of detection and have been successfully applied to pharmacokinetic studies. nih.govijpbs.com

Table 1: Example LC-MS/MS Parameters for Orphenadrine Analysis This table presents a composite of typical parameters and does not represent a single specific study.

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) ijpbs.comcore.ac.uk |

| Column | C18 analytical column ijpbs.comnih.gov |

| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) bicarbonate, phosphate (B84403) buffer) ijpbs.comresearchgate.net |

| Ionization | Electrospray Ionization (ESI) in positive mode nih.gov |

| Detection | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode nih.gov |

| Internal Standard | This compound or another suitable compound like diphenhydramine (B27) medchemexpress.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, is a powerful tool for identifying and profiling metabolites. nih.gov When studying the metabolism of orphenadrine, the use of this compound provides a distinct advantage. HRMS provides highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of the elemental composition of a molecule. nih.gov

When a biological sample from a subject administered Orphenadrine-d3 is analyzed, its metabolites will retain the deuterium (B1214612) label. This results in a unique mass defect and isotopic pattern that is easily distinguished from endogenous metabolites by HRMS. nih.gov This "stable isotope tracing" approach simplifies the process of finding drug-related material in a complex metabolome. Once potential metabolites are flagged, tandem mass spectrometry (MS/MS) is used to fragment the molecules. The resulting fragmentation pattern provides structural information that, when compared to the fragmentation of the parent drug, helps to elucidate the structure of the metabolite, such as the site of hydroxylation or demethylation. bruker.com Studies on orphenadrine have identified several metabolites, including N-demethylorphenadrine and various aromatic hydroxylated species. nih.gov

Table 2: Known Human Metabolites of Orphenadrine Source: Adapted from Ellison T, et al. (1971). nih.gov

| Metabolite Name | Metabolic Reaction |

|---|---|

| N-demethylorphenadrine (tofenacin) | N-dealkylation |

| N,N-didemethylorphenadrine | N-dealkylation |

| o-methyl-diphenyl-methoxyacetic acid | Side-chain oxidation |

| Aromatic hydroxylated metabolites | Hydroxylation on one of the phenyl rings |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution and the solid state. fiveable.mebruker.com In the context of deuterated compounds like this compound, NMR plays a critical role in both initial characterization and advanced metabolic studies.

The primary use of NMR in the context of this compound is for structural elucidation and to confirm the site and extent of deuterium incorporation. sigmaaldrich.comresearchgate.net While proton (¹H) NMR is standard for organic molecules, deuterium (²H or D) NMR is particularly useful for analyzing highly deuterated compounds. sigmaaldrich.com A ²H NMR spectrum of this compound would show a signal corresponding to the deuterium atoms, confirming that the labeling is on the N-methyl group as intended. This verification is crucial for its use as a certified internal standard.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to study the three-dimensional structure and conformation of orphenadrine in solution. nih.govpacific.edu The conformation of a drug molecule can be critical to its biological activity. Isotope shifts observed in NMR spectra due to deuteration can also provide valuable information about molecular conformation and hydrogen bonding. nih.gov

Table 3: Computed Properties of Orphenadrine-d3 Source: PubChem CID 45040161. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀D₃NO |

| Molecular Weight | 272.4 g/mol |

| Exact Mass | 272.196794595 Da |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

The use of deuterium as a stable isotopic tracer allows for the non-invasive study of metabolic pathways. medchemexpress.com While more commonly applied in metabolic flux analysis of endogenous compounds, the principle can be extended to drug metabolism. By administering Orphenadrine-d3, it is theoretically possible to use ²H NMR to trace the fate of the deuterium-labeled methyl group as the drug is metabolized. sigmaaldrich.com This technique can reveal the dynamics of specific metabolic reactions, such as N-demethylation, by monitoring the appearance of new deuterium-containing species over time directly in biological fluids like urine. Deuterium NMR offers a clean spectral background as it only observes the deuterium signal, making it a powerful tool for such studies. fiveable.mesigmaaldrich.com

Other Spectroscopic and Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry)

Before the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a common method for the analysis of orphenadrine. ijpbs.comresearchgate.net This technique requires the analyte to be volatile and thermally stable, which may necessitate chemical derivatization for some metabolites. For orphenadrine itself, GC-MS methods have been successfully developed for its quantification in biological fluids. researchgate.net

When analyzing deuterated compounds by GC, an interesting phenomenon known as the "isotope effect" can sometimes be observed in the chromatography. oup.com Contrary to the assumption that an analyte and its deuterated analogue have identical chromatographic properties, the deuterated compound may elute slightly earlier or later than the non-deuterated one. chromforum.org This is due to subtle differences in intermolecular interactions (e.g., van der Waals forces) between the analyte and the stationary phase caused by the C-D bond being slightly shorter and less polarizable than the C-H bond. oup.com This effect must be considered when developing and validating chromatographic methods for deuterated compounds.

Applications As Research Probes and Internal Standards

Orphenadrine-d3 Hydrochloride as an Internal Standard in Quantitative Bioanalytical Assays

In the field of bioanalysis, which involves measuring drug concentrations in biological fluids like plasma or urine, accuracy and precision are paramount. This compound is frequently used as an internal standard (IS), a reference compound added in a known, constant concentration to all samples, including calibration standards, quality controls, and unknown study samples. nih.govwuxiapptec.com The use of a stable isotope-labeled internal standard (SIL-IS) like Orphenadrine-d3 is considered the gold standard in quantitative mass spectrometry-based bioanalysis. biopharmaservices.combohrium.com

The core function of an internal standard is to correct for the variability inherent in the analytical process. wuxiapptec.combiopharmaservices.com During sample preparation, which can involve steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the target analyte can be lost. wuxiapptec.com Furthermore, instrument performance, such as injection volume and mass spectrometer detector response, can fluctuate over the course of an analytical run. biopharmaservices.com

Because a SIL-IS like Orphenadrine-d3 has virtually identical physicochemical properties to the non-labeled analyte, it behaves in the same way during sample processing and analysis. wuxiapptec.com Any loss of analyte during extraction is mirrored by a proportional loss of the internal standard. Similarly, any fluctuation in instrument signal affects both the analyte and the internal standard equally. Quantification is based on the ratio of the analyte's response to the internal standard's response. This ratio remains stable even when the absolute signal intensities vary, thus significantly improving the accuracy and precision of the final concentration measurement. wuxiapptec.comscispace.com

Table 1: Conceptual Illustration of Internal Standard Function This table demonstrates how the ratio of analyte to internal standard remains constant, ensuring precise measurement despite variations in sample handling or instrument response.

| Sample Stage | Analyte Signal (Arbitrary Units) | IS Signal (Arbitrary Units) | Analyte/IS Ratio |

| Ideal Condition | 100 | 100 | 1.0 |

| After 10% Extraction Loss | 90 | 90 | 1.0 |

| With 20% Ion Suppression | 80 | 80 | 1.0 |

This is a conceptual table. Actual values will vary based on the specific assay and conditions.

Biological samples are complex mixtures containing salts, lipids, proteins, and other endogenous substances. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. waters.comwaters.com This effect can either suppress or enhance the analyte's signal, leading to inaccurate quantification. waters.com

A key advantage of using this compound is its ability to compensate for these matrix effects. waters.com Since the deuterated standard co-elutes with the non-labeled analyte from the liquid chromatography column, it enters the mass spectrometer source at the same time and is subjected to the exact same suppressive or enhancing effects from the biological matrix. waters.com While the absolute signals of both compounds may be altered, their ratio remains unaffected, thereby correcting for the matrix effect and ensuring reliable quantification. waters.comresearchgate.net However, it is important to note that in some cases, the deuterium (B1214612) substitution can cause a slight shift in chromatographic retention time, which could lead to differential matrix effects if the elution occurs in a region of rapidly changing ion suppression. researchgate.netmyadlm.org

Elucidation of Biochemical Pathways and Mechanisms

Beyond its role in quantitative analysis, this compound is a valuable research probe for exploring biochemical pathways. Orphenadrine (B1219630) is known to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also exhibits anticholinergic properties. nih.govdrugbank.comnih.gov Its interaction with NMDA receptors, which play a crucial role in neurotransmission, has made it a subject of interest in neurodegenerative disease research. nih.govmedchemexpress.commedchemexpress.com

Use in Investigating Drug-Drug Interactions at a Mechanistic Level

Drug-drug interactions (DDIs) are a significant concern in clinical practice. Orphenadrine is known to interact with numerous other drugs and is an inhibitor of several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2D6, and to a lesser extent, CYP1A2, CYP2A6, and CYP3A4. nih.govdrugfuture.com These enzymes are responsible for the metabolism of a vast number of drugs.

This compound provides a powerful tool for studying these interactions mechanistically. In pharmacokinetic DDI studies, it can be used as an internal standard to precisely quantify concentrations of the non-labeled Orphenadrine when co-administered with another drug. This allows researchers to determine if the second drug alters the absorption, distribution, metabolism, or excretion of Orphenadrine. Conversely, the inhibitory effect of Orphenadrine on the metabolism of other drugs can be quantified. The use of a stable isotope-labeled standard ensures that the measurements are not confounded by the presence of other compounds or their metabolites, leading to a clear, mechanistic understanding of the interaction. drugbank.comdrugs.com

Table 2: Selected Drug Classes with Potential Interactions with Orphenadrine

| Drug/Drug Class | Potential Interaction Effect |

| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Increased sedation and central nervous system depression. medscape.com |

| Anticholinergic Drugs | Additive anticholinergic effects. |

| CYP2B6 Substrates (e.g., Bupropion) | Orphenadrine may inhibit the metabolism of these drugs. drugfuture.com |

| CYP2D6 Substrates | Orphenadrine may inhibit the metabolism of these drugs. nih.gov |

| Certain Antidepressants (e.g., SSRIs, TCAs) | Potential for increased sedation and anticholinergic side effects. medscape.com |

This list is not exhaustive and is for informational purposes only. Source: nih.govdrugfuture.commedscape.com

Challenges and Future Perspectives in Deuterated Drug Research

Predicting Deuterium (B1214612) Isotope Effects in Complex Biological Systems

A primary challenge in the development of deuterated pharmaceuticals is the unpredictable nature of the deuterium kinetic isotope effect (DKIE) in complex biological systems. nih.govnih.gov The DKIE refers to the change in the rate of a chemical reaction when a hydrogen atom in a bond being cleaved is replaced by a deuterium atom. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes. nih.govneulandlabs.com This effect can significantly alter a drug's metabolism, potentially leading to a longer half-life, increased systemic exposure, and a different profile of metabolites.

However, the magnitude of the DKIE is highly dependent on several factors, including the specific metabolic pathway, the enzyme involved (such as cytochrome P450 isoenzymes), and the structure of the substrate drug. nih.govmusechem.com Predicting these effects a priori remains a significant hurdle. nih.gov For instance, while O-dealkylation is generally highly sensitive to deuteration, the impact on N-dealkylation or aromatic hydroxylation can be minimal. musechem.com Furthermore, changes in metabolic pathways are not always predictable and must be empirically determined through in vitro and in vivo studies. nih.gov The intricate interplay of these factors makes it difficult to forecast whether deuteration will lead to a clinically meaningful improvement in a drug's properties. nih.gov

Advancements in Deuteration Synthesis Technologies

The synthesis of deuterated compounds presents its own set of challenges, including the need for site-specific introduction of deuterium atoms and ensuring high levels of isotopic enrichment. musechem.com Traditional methods can be complex and may not be suitable for large-scale production. However, recent years have seen significant advancements in deuteration synthesis technologies, making the creation of these specialized molecules more efficient and reliable. nih.govresearchgate.net

Innovations in this area include the development of novel catalytic systems for hydrogen-deuterium (H/D) exchange reactions. researchgate.net These methods allow for the direct and selective replacement of hydrogen with deuterium in existing molecular scaffolds. For example, transition metal catalysts, such as those based on iridium, palladium, and rhodium, have been instrumental in developing more efficient deuteration processes. researchgate.net Additionally, the use of deuterated building blocks, like deuterated methyl iodide (CD3I), offers a straightforward way to introduce deuterium into a molecule during the synthetic process. The continuous evolution of these synthetic methodologies is crucial for expanding the accessibility and application of deuterated compounds in pharmaceutical research and development. pharmaceutical-technology.com

Expanding Research Applications Beyond Pharmacokinetic Modulation

While the primary goal of deuteration in drug development has often been to improve pharmacokinetic properties, the applications of deuterated compounds extend far beyond this. acs.orguniupo.it A significant application is their use as internal standards in analytical chemistry, particularly in mass spectrometry-based assays. medchemexpress.commedchemexpress.com Orphenadrine-d3 hydrochloride, for example, is used as a stable isotope-labeled internal standard for the accurate quantification of orphenadrine (B1219630) in biological samples. medchemexpress.commedchemexpress.com The mass difference between the deuterated and non-deuterated compounds allows for precise measurement, which is critical in therapeutic drug monitoring and pharmacokinetic studies.

Furthermore, deuterated compounds are invaluable tools for elucidating metabolic pathways. By strategically placing deuterium atoms on a drug molecule, researchers can track its metabolic fate and identify the sites of metabolic attack. musechem.com This information is crucial for understanding a drug's disposition and for designing new drug candidates with improved metabolic stability. The ability of deuterium to serve as a tracer without the radioactivity associated with other isotopes makes it a powerful tool in biomedical research. musechem.com

Methodological Refinements in Deuterated Compound Research

The growing interest in deuterated drugs has necessitated refinements in the methodologies used for their research and development. A key area of advancement is in the analytical techniques used to characterize these compounds. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the location and extent of deuteration, as well as for identifying and quantifying metabolites. researchgate.net

Q & A

Q. What are the critical safety protocols for handling Orphenadrine-d3 hydrochloride in laboratory settings?

this compound is classified as acutely toxic (oral, Category 3; H301). Essential safety measures include:

- Use of impermeable gloves, protective clothing, and eye protection to prevent skin/eye contact .

- Avoidance of dust generation during handling; work in a fume hood to minimize inhalation risks .

- Immediate removal of contaminated clothing and thorough washing of exposed skin .

- Prohibition of eating, drinking, or storing food near the compound .

Q. How should this compound be stored to ensure stability?

- Store in a cool, dry environment, adhering to standard laboratory conditions (room temperature, away from light and moisture) .

- Ensure containers are tightly sealed to prevent degradation or contamination. No specific humidity controls are required, but avoid exposure to incompatible substances .

Q. What environmental precautions are necessary when disposing of this compound?

- Avoid discharge into waterways or sewage systems due to its classification as a "slightly hazardous" water pollutant (Water Hazard Class 1) .

- Collect waste in labeled, chemically resistant containers and dispose via certified hazardous waste facilities. Do not incinerate without verifying compliance with local regulations .

Advanced Research Questions

Q. How can researchers optimize experimental designs to mitigate deuterium loss in this compound during analytical workflows?

- Methodology :

- Use deuterium-stable solvents (e.g., deuterated chloroform or DMSO-d6) to minimize isotopic exchange during sample preparation .

- Validate LC-MS/MS parameters (e.g., ion source temperature, collision energy) to reduce in-source fragmentation that may cause deuterium loss .

- Perform stability tests under varying pH and temperature conditions to identify degradation thresholds .

Q. What strategies are recommended for resolving contradictions in pharmacokinetic data between deuterated and non-deuterated Orphenadrine?

- Methodology :

- Conduct parallel in vitro metabolism assays (e.g., liver microsomes) to compare metabolic rates and pathways. Use isotopically labeled internal standards to normalize quantification .

- Apply kinetic isotope effect (KIE) analysis to assess whether deuteriation alters enzyme binding or reaction rates .

- Validate findings with in vivo studies using controlled dosing and plasma sampling at multiple timepoints .

Q. How can ecological risk assessments be designed to evaluate the long-term environmental impact of this compound?

- Methodology :

- Perform soil column experiments to measure mobility and adsorption coefficients, using high-performance liquid chromatography (HPLC) to track compound distribution .

- Assess biodegradation via OECD 301F tests to quantify mineralization rates under aerobic conditions .

- Use Daphnia magna or Aliivibrio fischeri bioassays to determine acute and chronic toxicity of degradation byproducts .

Q. What experimental controls are essential for ensuring reproducibility in studies using this compound as an internal standard?

- Methodology :

- Include a solvent blank and matrix-matched calibration curves to account for matrix effects in bioanalytical assays .

- Test batch-to-batch variability of the deuterated compound using NMR or high-resolution mass spectrometry to confirm isotopic purity (>98% d3) .

- Validate extraction recovery rates (e.g., spike-and-recovery experiments) across biological matrices (plasma, tissue homogenates) .

Methodological Notes

- Hazard Mitigation : Always cross-reference the Safety Data Sheet (SDS) for updated handling guidelines, as Cayman Chemical revised its SDS in 2023 to reflect new toxicity data .

- Data Validation : Use peer-reviewed protocols (e.g., FDA bioanalytical method validation guidelines) when designing assays involving deuterated compounds .

- Ethical Compliance : Adhere to institutional biosafety committee (IBC) and environmental health and safety (EHS) protocols for hazardous material use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.